molecular formula C16H21N3O4 B13084775 (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

Cat. No.: B13084775
M. Wt: 319.36 g/mol
InChI Key: KFMCWGPULJSGMS-LBPRGKRZSA-N
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Description

(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a chiral organic compound featuring a pyrrolo[2,3-b]pyridine heterocyclic core, a tert-butoxycarbonyl (Boc)-protected amino group, and a methyl ester functionality. The Boc group serves to protect the amine during synthetic processes, enhancing stability and reducing undesired reactivity . The methyl ester at the terminal carboxylate improves lipophilicity, facilitating membrane permeability in pharmacological contexts. This compound is structurally analogous to intermediates used in the synthesis of bioactive molecules, particularly those targeting central nervous system receptors .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)19-12(14(20)22-4)8-10-9-18-13-11(10)6-5-7-17-13/h5-7,9,12H,8H2,1-4H3,(H,17,18)(H,19,21)/t12-/m0/s1

InChI Key

KFMCWGPULJSGMS-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=N2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate typically involves the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Boc-Protected Amino Group: The Boc (tert-butoxycarbonyl) group is commonly used to protect amines during synthesis. This step might involve the reaction of the pyrrolopyridine intermediate with Boc anhydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolopyridine core.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the pyrrolopyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolopyridine core or the Boc-protected amino group.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is its role as a kinase inhibitor. Kinases are enzymes that play critical roles in signaling pathways related to cell growth and metabolism. Inhibitors of these enzymes can be potent therapeutic agents for various diseases, including cancer.

  • Case Study : A study highlighted the effectiveness of pyrrolo[2,3-b]pyridine derivatives as inhibitors of mTOR and PI3K kinases, which are crucial in cancer progression and resistance to therapies. The compound was shown to exhibit promising inhibitory activity against these targets, suggesting its potential use in oncology treatments .

Neuropharmacology

The structure of (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate also suggests possible applications in neuropharmacology. Compounds with pyrrole and pyridine moieties have been studied for their effects on neurotransmitter systems.

  • Case Study : Research indicates that derivatives with similar structures have shown activity as serotonin receptor modulators, which could lead to advancements in treating mood disorders . The specific interactions and binding affinities with various receptor types remain an area for further exploration.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate. Inflammation is a common pathway in many chronic diseases.

  • Case Study : A recent investigation into pyrrolo[2,3-b]pyridine compounds revealed their ability to modulate inflammatory pathways effectively, providing a basis for developing new anti-inflammatory drugs . The compound's specific mechanisms and efficacy are subjects for ongoing research.

Synthesis and Derivatives

The synthesis of (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate can be achieved through several methods involving the coupling of appropriate precursors. The Boc (tert-butoxycarbonyl) group is commonly used in peptide synthesis to protect amino groups during reactions.

Synthetic Route Overview

  • Starting Materials : Identify suitable pyrrole and pyridine derivatives.
  • Protection : Protect amino groups using Boc anhydride.
  • Coupling Reaction : Employ coupling agents to form the desired amide bond.
  • Deprotection : Remove Boc protecting group under mild acidic conditions.

This synthetic pathway allows for the exploration of various derivatives that may enhance biological activity or selectivity.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The pyrrolopyridine core is known to interact with various biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate and its analogs:

Compound Name Structural Features Key Differences Functional Implications
(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate (Target) Boc-protected amine, methyl ester, pyrrolo[2,3-b]pyridine Reference compound for comparison. Enhanced stability (Boc group), moderate lipophilicity (methyl ester).
(S)-2-Amino-3-(1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid Free amino acid, pyrrolo[2,3-c]pyridine Pyrrolo[2,3-c]pyridine isomer; lacks Boc and ester groups. Higher polarity (free amino acid), reduced stability; altered π-stacking due to ring isomer.
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate Methyl ester, pyrrolo[2,3-b]pyridine, acetate backbone Acetate backbone (vs. propanoate); lacks Boc-amino group. Shorter chain reduces steric bulk; absence of amine limits applications in peptide synthesis.
3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)propanoic acid Free carboxylic acid, pyrrolo[2,3-b]pyridine Lacks Boc and methyl ester; free acid form. High hydrophilicity; potential for ionic interactions in aqueous environments.
(2R)-2-Amino-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}propanoic acid 1-Methyl-pyrrolo[2,3-b]pyridine, free amino acid, R-configuration Methyl substitution on pyrrolopyridine N; R-stereochemistry (vs. S). Altered receptor binding (methyl group blocks H-bonding); stereochemistry affects bioactivity.

Key Observations from Research:

Ring Isomerism : The position of the pyrrolo-pyridine ring (e.g., [2,3-b] vs. [2,3-c]) significantly impacts electronic properties and binding affinity. For example, pyrrolo[2,3-b]pyridine derivatives exhibit stronger aromatic stacking than [2,3-c] isomers due to electron density distribution .

Functional Groups: The Boc group in the target compound enhances solubility in organic solvents (e.g., DCM, THF) compared to free amines, simplifying purification . Methyl esters improve metabolic stability relative to free acids, as seen in the target compound versus 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid .

Stereochemistry: The (S)-configuration in the target compound may confer specificity in chiral environments, such as enzyme active sites, contrasting with the (R)-isomer in [(2R)-2-amino-3-{1-methyl-pyrrolo...propanoic acid], which showed reduced activity in preliminary receptor assays .

Biological Activity

(S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolopyridine structure, which is crucial for its biological activity. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility, making it suitable for various pharmacological applications.

PropertyValue
Molecular FormulaC₁₁H₁₃N₂O₃
Molecular Weight219.23 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point417.4 ± 30.0 °C at 760 mmHg
Melting PointNot available

Research indicates that (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate acts primarily as a kinase inhibitor . Kinases are enzymes that play a vital role in various cellular processes, including cell signaling and proliferation. Dysregulation of kinase activity is often implicated in cancer and other diseases.

Kinase Inhibition

The compound has shown selective inhibitory activity against certain classes of kinases, particularly Class I PI3-kinase isoforms. This selectivity is significant as it allows for targeted therapeutic effects while minimizing side effects associated with broader kinase inhibition .

Biological Activity and Case Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity :
    • A study demonstrated that (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate exhibited potent anti-tumor effects in vitro by inhibiting cell proliferation in various cancer cell lines. The mechanism was linked to its ability to inhibit PI3K signaling pathways, which are often upregulated in tumors .
  • Selectivity Against Kinases :
    • In a comparative analysis of kinase inhibitors, this compound showed a higher selectivity for Class I PI3K isoforms compared to other kinase inhibitors, suggesting its potential use in treatments where specific targeting is required to reduce adverse effects associated with non-selective inhibitors .

Research Findings

Recent research has highlighted the following findings regarding the biological activity of (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate:

  • In Vitro Studies : The compound has been tested on various cancer cell lines, showing IC50 values in the low micromolar range, indicating strong inhibitory effects on cell growth and survival.
  • In Vivo Studies : Animal models treated with this compound displayed significant tumor regression without notable toxicity, further supporting its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic protocols for preparing (S)-methyl 2-(Boc-amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate, and how can regioselectivity be ensured?

The synthesis of this compound typically involves coupling a Boc-protected amino acid derivative with a pyrrolo[2,3-b]pyridine scaffold. A general approach includes:

  • Step 1 : Protection of the amino group using Boc anhydride under basic conditions (e.g., NaHCO₃/DMF) to avoid side reactions.
  • Step 2 : Condensation of the protected amino acid with a pyrrolo[2,3-b]pyridine moiety via amide coupling reagents (e.g., HATU or EDC/HOBt) in anhydrous DMF or DCM .
  • Step 3 : Methyl esterification using methanol in the presence of a catalytic acid (e.g., HCl or H₂SO₄).

To ensure regioselectivity during functionalization of the pyrrolo[2,3-b]pyridine core, directed ortho-metalation strategies or halogen-directed cross-coupling (e.g., Suzuki-Miyaura) are recommended .

Q. How should researchers validate the purity and structural integrity of this compound?

Critical analytical methods include:

  • HPLC-PDA/MS : To confirm purity (>95%) and detect trace impurities (e.g., de-Boc byproducts or unreacted intermediates).
  • NMR Spectroscopy : ¹H/¹³C NMR for verifying stereochemistry (S-configuration) and Boc-group retention. Key signals include the methyl ester (~δ 3.7 ppm) and pyrrolo[2,3-b]pyridine aromatic protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : For unambiguous confirmation of the absolute configuration, particularly if the compound is intended for crystallographic studies .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Given the pyrrolo[2,3-b]pyridine moiety’s prevalence in kinase inhibitors, prioritize:

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., JAK2, ALK) in fluorescence-based or radiometric assays (e.g., ADP-Glo™) to measure IC₅₀ values .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., HELA or MCF-7) with ATP-competitive inhibition mechanisms. Include controls for Boc-group stability under assay conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolo[2,3-b]pyridine derivatives?

Discrepancies often arise from:

  • Purity Variability : Impurities >2% (e.g., brominated byproducts, as seen in bromopyridine analogs) can skew results . Validate batches via HPLC-MS.
  • Experimental Design Flaws : Degradation during prolonged assays (e.g., 9-hour incubation) may reduce efficacy. Stabilize compounds by cooling samples to 4°C and using fresh stock solutions .
  • Structural Analog Interference : Compare activity with/without the Boc group to isolate its contribution to binding .

Q. What strategies are effective for regioselective functionalization of the pyrrolo[2,3-b]pyridine ring without compromising the Boc-protected amine?

  • Halogenation : Use NIS (N-iodosuccinimide) or Br₂ in acetic acid to introduce halogens at the 5-position, leveraging the electron-rich pyrrole ring .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at pre-halogenated positions. Protect the Boc group with trimethylsilyl chloride during metalation steps to prevent cleavage .
  • Protecting Group Alternatives : Consider acid-labile groups (e.g., Fmoc) if Boc deprotection occurs under reaction conditions .

Q. How can computational methods aid in optimizing the compound’s pharmacokinetic (PK) properties?

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by modeling interactions between the Boc group and lipid bilayers.
  • CYP450 Metabolism Prediction : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., ester hydrolysis or pyrrolo-pyridine oxidation) .
  • Docking Studies : Map the compound’s binding mode to kinase ATP pockets (e.g., using PDB 5TF as a template) to guide structural modifications .

Q. What are the key considerations for designing stability studies under physiological conditions?

  • Hydrolytic Stability : Monitor Boc-group retention in PBS (pH 7.4) at 37°C over 24–72 hours using LC-MS. Degradation products (e.g., free amine) indicate susceptibility to hydrolysis .
  • Light/Temperature Sensitivity : Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the pyrrolo[2,3-b]pyridine core .
  • Excipient Compatibility : Test solubility enhancers (e.g., cyclodextrins) for in vivo applications without destabilizing the ester group .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

  • Substituent Scanning : Synthesize analogs with variations at the Boc group (e.g., tert-butyl vs. cyclopropyl carbamate) and pyrrolo-pyridine positions (e.g., 5-fluoro vs. 5-chloro).
  • Bioisosteric Replacement : Replace the methyl ester with ethyl or benzyl esters to assess metabolic stability .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to kinase inhibitory activity using multivariate regression models .

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